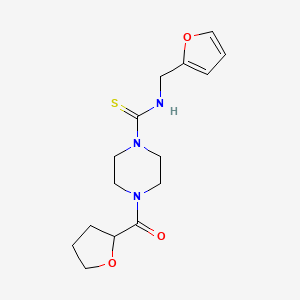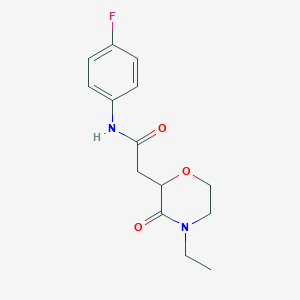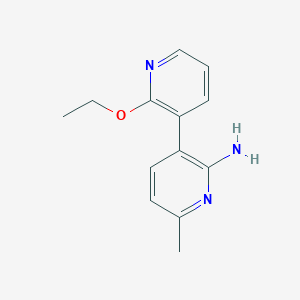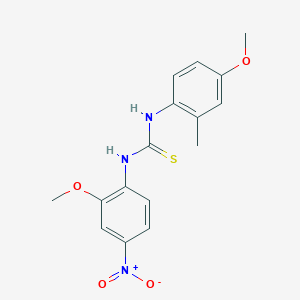![molecular formula C22H26N4O4 B4130577 N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4130577.png)
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide
Übersicht
Beschreibung
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, commonly known as NPC-15437, is a novel compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 and has since been the subject of numerous scientific investigations.
Wirkmechanismus
NPC-15437 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating blood flow, inflammation, and neuronal signaling. By inhibiting PDE5, NPC-15437 increases the levels of cGMP, leading to increased blood flow, reduced inflammation, and improved neuronal signaling.
Biochemical and Physiological Effects:
NPC-15437 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase blood flow, reduce inflammation, and improve neuronal signaling. NPC-15437 has also been shown to reduce oxidative stress and apoptosis, two processes that are involved in the development of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NPC-15437 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also has a high purity and yield, making it ideal for use in biochemical and pharmacological studies. However, NPC-15437 has some limitations. It is relatively expensive and may not be suitable for use in large-scale studies. It also has a short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of NPC-15437. One area of interest is the development of novel formulations that can increase its bioavailability and prolong its half-life. Another area of interest is the investigation of its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of NPC-15437 and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, NPC-15437 is a novel compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. NPC-15437 exerts its effects by inhibiting the activity of PDE5 and increasing the levels of cGMP. While NPC-15437 has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully elucidate its mechanisms of action and to identify potential drug targets for its therapeutic applications.
Wissenschaftliche Forschungsanwendungen
NPC-15437 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. NPC-15437 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-2-3-4-21(27)23-18-7-5-17(6-8-18)22(28)25-15-13-24(14-16-25)19-9-11-20(12-10-19)26(29)30/h5-12H,2-4,13-16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIVYMPPMLKPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea](/img/structure/B4130513.png)

![4-(2-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4130528.png)
![methyl 5-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130537.png)



![N-(3,5-dimethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4130566.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B4130584.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4130591.png)
![dimethyl 3-methyl-5-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4130593.png)
